5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole

Catalog No.
S3080479
CAS No.
342043-80-5
M.F
C9H8BrNO4
M. Wt
274.07
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole

CAS Number

342043-80-5

Product Name

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole

IUPAC Name

5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07

InChI

InChI=1S/C9H8BrNO4/c1-9(2)14-7-3-5(10)6(11(12)13)4-8(7)15-9/h3-4H,1-2H3

InChI Key

XXEFUFOKUSLXDM-UHFFFAOYSA-N

SMILES

CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br)C

Solubility

not available

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is a chemical compound characterized by its unique structural features, including a bromine atom at position 5 of the benzene ring, two methyl groups at positions 2 of the dioxole ring, and a nitro group at position 6. Its molecular formula is C₉H₉BrN₁O₂, and it has a molecular weight of approximately 229.07 g/mol. This compound belongs to the class of benzodioxoles, which are known for their diverse chemical properties and biological activities .

Typical of aromatic compounds with substituents. Common reactions include:

  • Electrophilic Substitution: The presence of the nitro and bromine groups makes the compound susceptible to further electrophilic substitution reactions.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and biological properties.

Research indicates that compounds similar to 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest potential antibacterial effects.
  • Antioxidant Activity: Compounds in this class may act as antioxidants, scavenging free radicals.
  • Cytotoxic Effects: Certain derivatives have shown cytotoxicity against various cancer cell lines.

Several methods can be employed to synthesize 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole:

  • Bromination of Precursor Compounds: Starting with 2,2-dimethyl-6-nitro-1,3-benzodioxole and treating it with bromine under controlled conditions.
  • Nitration Reactions: Introducing the nitro group via nitration of a suitable precursor followed by bromination.
  • Multi-step Synthesis: Utilizing various organic synthesis techniques to build the compound stepwise from simpler starting materials.

These methods often require careful control of reaction conditions to achieve high yields and purity.

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its unique structure and potential biological activities.
  • Material Science: Utilized in the synthesis of polymers or materials with specific properties.
  • Research: Employed in studies investigating the mechanisms of action of similar compounds or as a reference standard in analytical chemistry.

Similar Compounds

Several compounds share structural similarities with 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole. Here are some notable examples:

Compound NameStructure Features
5-Bromo-6-nitro-1,3-benzodioxoleLacks methyl groups at position 2
2,2-Dimethyl-5-nitro-benzo[1,3]dioxoleDifferent positioning of nitro group
5-Chloro-2,2-dimethyl-6-nitro-1,3-benzodioxoleChlorine instead of bromine

Uniqueness

The uniqueness of 5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole lies in its specific combination of substituents (bromine and nitro groups) along with its dimethyl substitution pattern. This combination may confer distinct chemical reactivity and biological properties compared to its analogs.

XLogP3

2.9

Dates

Modify: 2023-08-18

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